molecular formula C17H21N5O2S B5690095 2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide

2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide

Cat. No. B5690095
M. Wt: 359.4 g/mol
InChI Key: FMBZAYGYZPFUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide, also known as ETP-46464, is a small molecule inhibitor that has been developed for cancer treatment. It is a potent and selective inhibitor of the enzyme tankyrase, which is involved in the regulation of Wnt signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation is implicated in the development of various cancers.

Mechanism of Action

2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide is a selective inhibitor of tankyrase, an enzyme that regulates the activity of β-catenin, a key component of the Wnt signaling pathway. Inhibition of tankyrase leads to stabilization of β-catenin, which then translocates to the nucleus and activates the transcription of target genes involved in cell proliferation and survival. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide has been shown to have a potent inhibitory effect on the proliferation of cancer cells, both in vitro and in vivo. It also induces apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. In addition, it has been shown to have a low toxicity profile and does not affect the viability of normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide is its selectivity for tankyrase, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, its low solubility in aqueous solutions can pose a challenge for formulation and administration in vivo. In addition, its potency may vary depending on the cancer cell type and genetic background.

Future Directions

There are several potential future directions for the development of 2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide. One possibility is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to explore its use in other cancer types, such as lung or ovarian cancer. Furthermore, the identification of biomarkers that predict response to 2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide could help to personalize cancer treatment and improve patient outcomes. Finally, the development of more potent and selective tankyrase inhibitors could lead to the discovery of new cancer therapies.

Synthesis Methods

The synthesis of 2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 2-ethylamino-5-iodopyrimidine with 1-(2-thienylcarbonyl)-3-piperidinylboronic acid using palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The resulting intermediate is then treated with ethyl isocyanate to afford the final product. The overall yield of the synthesis is around 10%.

Scientific Research Applications

2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various cancer cell lines, including colon, breast, and prostate cancer. In addition, it has been shown to inhibit tumor growth in mouse xenograft models of colon and breast cancer.

properties

IUPAC Name

2-(ethylamino)-N-[1-(thiophene-2-carbonyl)piperidin-3-yl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-2-18-17-19-9-12(10-20-17)15(23)21-13-5-3-7-22(11-13)16(24)14-6-4-8-25-14/h4,6,8-10,13H,2-3,5,7,11H2,1H3,(H,21,23)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBZAYGYZPFUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)NC2CCCN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide

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